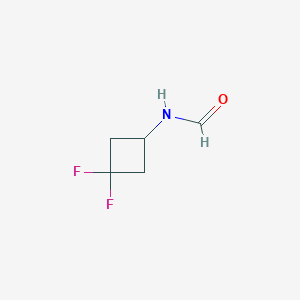

N-(3,3-difluorocyclobutyl)formamide

Vue d'ensemble

Description

This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms and a formamide group, making it a valuable entity for research and industrial purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-difluorocyclobutyl)formamide typically involves the reaction of 3,3-difluorocyclobutanone with formamide under specific conditions. One common method includes the use of an aprotic solvent and a tertiary amine base to facilitate the reaction . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .

Analyse Des Réactions Chimiques

Dehydration to Isonitrile Derivatives

N-(3,3-Difluorocyclobutyl)formamide serves as a precursor for synthesizing (3,3-difluorocyclobutyl)isonitrile, a critical intermediate in the production of ivosidenib (an IDH1 inhibitor for leukemia). Two primary methods are employed:

Method A: Propylphosphonic Acid Anhydride (T3P®)-Mediated Dehydration

-

Reagents : Propylphosphonic acid anhydride (T3P®), tertiary amine base (e.g., triethylamine)

-

Solvent : Ethyl acetate (EtOAc), THF, or acetonitrile

-

Conditions :

-

Base addition at 0–30°C

-

T3P® addition at 0–30°C, followed by heating to 30–77°C

-

-

Yield : Improved yields (>90%) compared to traditional methods .

-

Mechanism : The amine base deprotonates formamide, enabling T3P® to activate the carbonyl group for dehydration, releasing CO₂ and forming the isonitrile .

Method B: Phosphorus Oxychloride (POCl₃)-Mediated Dehydration

-

Reagents : POCl₃, triethylamine

-

Solvent : Dichloromethane (DCM) or chloroform

-

Conditions : Room temperature to reflux

-

Yield : Moderate (70–85%) but requires careful purification .

-

Applications : Direct integration into multistep syntheses without isolation .

| Parameter | T3P® Method | POCl₃ Method |

|---|---|---|

| Yield | >90% | 70–85% |

| Byproducts | Minimal | HCl gas, phosphates |

| Scalability | Industrial-friendly | Limited by POCl₃ hazards |

| Citations |

Reductive Amination and Cross-Coupling

The formamide group participates in reductive amination with aldehydes/ketones under Leuckart reaction conditions:

-

Reagents : Ammonium formate or formamide, high temperatures (120–165°C)

-

Products : Secondary amines with retained cyclobutane structure .

-

Mechanism : Formamide acts as both nitrogen donor and reducing agent, forming imine intermediates that are reduced to amines .

Electrochemical Transformations

In methanol/ammonia electrolysis systems:

-

Catalyst : Platinum (Pt) electrodes

-

Conditions : 100 mA/cm² current density, ambient temperature

-

Products : Formamide derivatives via C–N coupling of methanol-derived intermediates with ammonia .

-

Key Step : Hydride shift from PtO₂ surface facilitates CO bond cleavage and amine formation .

Stability and Decomposition

-

Thermal Decomposition : At >180°C, formamide derivatives decompose into CO₂ and NH₃, analogous to simple formamides .

-

Hydrolytic Stability : Resistant to hydrolysis under neutral conditions but cleaved by strong acids/bases at elevated temperatures .

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Cause |

|---|---|---|

| N-(3-Fluorocyclobutyl)formamide | Lower thermal stability | Reduced fluorine substituents |

| N-Cyclopropylformamide | Faster hydrolysis rates | Smaller ring strain |

| 2-Fluoroacetamide | Higher electrophilicity at carbonyl | Acetamide vs. formamide electronics |

Applications De Recherche Scientifique

Chemical Synthesis

N-(3,3-difluorocyclobutyl)formamide serves as a versatile building block in organic chemistry. Its distinct cyclobutyl ring structure, combined with difluoromethylene groups, enhances its utility in synthesizing complex molecules. The strain introduced by the cyclobutyl group allows for innovative synthetic pathways.

Key Applications:

- Building Block for Complex Molecules: The compound is utilized in the synthesis of various organic compounds, enabling the introduction of specific functionalities or stereochemical elements into target molecules .

- Reagent in Organic Reactions: It acts as a reagent in diverse organic reactions, facilitating the formation of new chemical bonds and functional groups .

Biological Research

Research into the biological activities of this compound is ongoing, particularly regarding its interactions with biomolecules. The compound's ability to form hydrogen bonds due to its formamide group may influence biological processes.

Potential Biological Applications:

- Therapeutic Intermediates: this compound is investigated as an intermediate in the synthesis of pharmaceutical compounds, including those targeting specific cancers .

- Mechanism of Action: Its interaction with molecular targets may provide insights into developing new therapeutic agents.

Industrial Applications

In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing.

Industrial Uses:

- Production of Specialty Chemicals: The compound is used to create chemicals with specific properties tailored for industrial applications .

- Material Science: Its reactivity and stability make it a candidate for developing advanced materials.

Case Study 1: Synthesis of Anticancer Agents

A study highlighted the conversion of amine derivatives to this compound using ethyl formate and triethylamine. This process demonstrates its role in synthesizing small-molecule anticancer drugs, showcasing its potential in oncology research .

Case Study 2: Development of Therapeutic Compounds

Research has indicated that this compound can be part of a synthetic route for compounds targeting IDH1/2 mutations in gliomas and other cancers. This application underscores its significance in developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; reagent in various reactions |

| Biological Research | Potential therapeutic intermediate; studies on biomolecular interactions |

| Industrial Production | Used in specialty chemicals and advanced materials production |

Mécanisme D'action

The mechanism of action of N-(3,3-difluorocyclobutyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3-difluorocyclobutanone: A precursor in the synthesis of N-(3,3-difluorocyclobutyl)formamide.

N-(3,3-difluorocyclobutyl)isonitrile: An intermediate in the synthesis of pharmaceutical compounds.

Uniqueness

This compound is unique due to its specific combination of a cyclobutyl ring with two fluorine atoms and a formamide group. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Activité Biologique

N-(3,3-difluorocyclobutyl)formamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclobutyl ring substituted with two fluorine atoms at the 3-position and a formamide functional group. Its molecular formula is CHFNO. The presence of fluorine enhances the compound's lipophilicity and stability, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Binding Affinity : The difluorocyclobutyl moiety can enhance binding affinity to target proteins, potentially increasing the efficacy of the compound in biological systems.

- Hydrogen Bonding : The formamide group can engage in hydrogen bonding with biological macromolecules, influencing their activity and function.

- Influence on Cellular Processes : Similar compounds have been shown to affect processes such as apoptosis and cell proliferation, suggesting that this compound may also modulate these pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties , particularly through its inhibition of specific kinases involved in cancer cell signaling pathways. For example:

- Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by targeting key signaling pathways associated with tumor growth.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary studies suggest that it may exhibit activity against both bacterial and fungal pathogens, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study on Anticancer Efficacy :

- A study assessed the efficacy of this compound in combination with existing chemotherapeutics in breast cancer models. Results indicated enhanced cytotoxicity compared to standard treatments alone.

- Antimicrobial Testing :

- Another investigation evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. The results showed significant inhibition at varying concentrations, suggesting potential for development as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| This compound | Cyclobutane structure with two fluorine atoms | Increased lipophilicity and potential bioactivity |

| N-(3-fluorocyclobutyl)formamide | Cyclobutane structure with one fluorine atom | Lower lipophilicity compared to difluoro variant |

| 2-Fluoroacetamide | Acetamide group instead of formamide | Different reactivity due to acetamide functionality |

| N-(cyclopropyl)formamide | Cyclopropane ring instead of cyclobutane | Smaller ring size may affect biological interactions |

Propriétés

IUPAC Name |

N-(3,3-difluorocyclobutyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO/c6-5(7)1-4(2-5)8-3-9/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESOERHHZBRGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355328-30-1 | |

| Record name | N-(3,3-Difluorocyclobutyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355328301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,3-Difluorocyclobutyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2SY27FKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.